molecular formula C10H11ClN2OS B1378217 [2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride CAS No. 1187928-39-7

[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride

Cat. No. B1378217
M. Wt: 242.73 g/mol
InChI Key: BHFIUQUJAMXSHS-UHFFFAOYSA-N
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Description

“[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride” is a compound with the CAS Number: 1187928-39-7 and a molecular weight of 242.73 . It is a yellow solid .


Molecular Structure Analysis

The molecular formula of “[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride” is C10H11ClN2OS . The InChI code is 1S/C10H10N2OS.ClH/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10;/h1-4,6,13H,5,11H2;1H .


Physical And Chemical Properties Analysis

“[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride” is a yellow solid with a molecular weight of 242.73 .

Scientific Research Applications

Chemical Synthesis and Characterization

[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride is synthesized and characterized using various spectroscopic methods. In a study by Shahana & Yardily (2020), similar compounds were synthesized and characterized, including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. These methods are crucial for confirming the structure and purity of the compound (Shahana & Yardily, 2020).

Antimicrobial Activity

Compounds related to [2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride have been studied for their antimicrobial properties. Kubba & Rahim (2018) synthesized 2-amino-4-(4-chloro phenyl)-1,3-thiazole derivatives, showing moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).

Computational and Theoretical Studies

Density Functional Theory (DFT) calculations are used to analyze the structural and reactivity properties of thiazol-4-yl derivatives. This approach, as used by Shahana & Yardily (2020), helps in understanding the molecular structure and properties, such as the HOMO-LUMO gap, which are essential for predicting the reactivity and stability of the compounds (Shahana & Yardily, 2020).

Application in Synthesis of Novel Compounds

The thiazol-4-yl derivatives, similar to the compound , are used as building blocks in the synthesis of various novel compounds. For example, the work of Landage et al. (2019) involved synthesizing a new series of thiazolyl compounds with potential antibacterial activities (Landage, Thube, & Karale, 2019).

Catalytic Applications

In a study by Reddy et al. (2012), furan-2-yl(phenyl)methanol derivatives, which share a structural resemblance to [2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride, were used in the aza-Piancatelli rearrangement, a reaction showcasing the compound's potential as a catalyst in organic synthesis (Reddy et al., 2012).

properties

IUPAC Name

[2-(2-aminophenyl)-1,3-thiazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS.ClH/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10;/h1-4,6,13H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFIUQUJAMXSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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